molecular formula C7H6BClF3K B2824234 Potassium [(3-chlorophenyl)methyl]trifluoroboranuide CAS No. 1246073-61-9

Potassium [(3-chlorophenyl)methyl]trifluoroboranuide

Cat. No.: B2824234
CAS No.: 1246073-61-9
M. Wt: 232.48
InChI Key: ROTZYLSQXUQQHA-UHFFFAOYSA-N
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Description

Potassium [(3-chlorophenyl)methyl]trifluoroboranuide is a special class of organoboron reagents . It offers several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . It is used in scientific research due to its unique properties, making it valuable for studying various fields such as organic synthesis and catalysis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BClF3.K/c9-7-3-1-2-6 (4-7)5-8 (10,11)12;/h1-4H,5H2;/q-1;+1 . This indicates that the compound has a molecular weight of 232.48 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 232.48 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

Potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides, closely related to Potassium [(3-chlorophenyl)methyl]trifluoroboranuide, are prepared from benzyl chlorides and PPh3. These compounds, in the presence of K2CO3 and various aldehydes, convert to unsaturated organotrifluoroborates through intermediate phosphorus ylides. This transformation underlines the compound's role in facilitating diverse Wittig reactions, highlighting a one-pot synthesis approach for unsaturated organotrifluoroborates, which are essential in organic synthesis for constructing complex molecules (Molander, Ham, & Canturk, 2007).

Cross-Coupling Reactions

The compound's derivatives are instrumental in cross-coupling reactions, such as the Suzuki and Miyaura cross-couplings, which are pivotal for forming biphenyls and other complex organic structures. These reactions are facilitated in aqueous media, using palladacycles as precatalysts and showcasing the utility of this compound in promoting efficient bond formations under environmentally benign conditions (Alacid & Nájera, 2008).

Material Science and Catalysis

The structural modification and catalysis applications extend to materials science, where potassium-based trifluoroborates, similar in reactivity to this compound, serve as precursors in the synthesis of room-temperature ionic liquids. These materials have potential applications ranging from electrolytes in batteries to solvents in chemical reactions, illustrating the broad applicability of potassium trifluoroborate derivatives in advancing materials science and catalysis (Sprenger et al., 2015).

Environmental and Green Chemistry

This compound derivatives contribute to environmental chemistry through their role in the degradation of pollutants. For instance, potassium ferrate's interaction with chlorophenols demonstrates the compound's potential in water treatment applications, offering an efficient method for the oxidative degradation of organic contaminants. This area of research underscores the importance of potassium-based compounds in developing greener and more sustainable chemical processes (Graham et al., 2004).

Safety and Hazards

The safety information for Potassium [(3-chlorophenyl)methyl]trifluoroboranuide includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Potassium trifluoroborates, including Potassium [(3-chlorophenyl)methyl]trifluoroboranuide, are expected to continue to play a significant role in scientific research, particularly in the field of organic synthesis and catalysis. Their stability and versatility make them valuable reagents in a variety of chemical reactions .

Properties

IUPAC Name

potassium;(3-chlorophenyl)methyl-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClF3.K/c9-7-3-1-2-6(4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTZYLSQXUQQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC(=CC=C1)Cl)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246073-61-9
Record name potassium [(3-chlorophenyl)methyl]trifluoroboranuide
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